molecular formula C15H9F3N2O2S B3000469 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 946284-89-5

2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B3000469
CAS No.: 946284-89-5
M. Wt: 338.3
InChI Key: APCCXCUVHNQHPI-UHFFFAOYSA-N
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Description

2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide is a novel synthetic compound designed for preclinical research, featuring a hybrid pharmacophore of isoxazole and thiophene heterocycles. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of anticancer agents. Recent studies have shown that 5-(thiophen-2-yl)isoxazole-based small molecules exhibit potent and selective cytotoxicity against breast cancer cell lines, such as MCF-7, by functioning as inhibitors of the Estrogen Receptor alpha (ERα) . The incorporation of a 2,3,4-trifluorophenylacetamide moiety is intended to modulate the compound's electronic properties, lipophilicity, and binding affinity, potentially influencing its pharmacokinetic profile and target engagement. The trifluoromethyl group on the isoxazole ring, a key feature in related active compounds, is known to enhance metabolic stability and binding interactions within the hydrophobic pocket of the ERα ligand-binding domain . Primary research applications for this compound include use as a chemical probe for studying ERα-positive cancers, investigating structure-activity relationships (SAR) in heterocyclic drug discovery, and exploring new mechanisms for apoptosis induction in malignant cells . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(5-thiophen-2-yl-1,2-oxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2S/c16-9-3-4-10(15(18)14(9)17)19-13(21)7-8-6-11(22-20-8)12-2-1-5-23-12/h1-6H,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCCXCUVHNQHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes available research findings on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.

Chemical Structure and Properties

The compound features a unique structure comprising an isoxazole ring substituted with a thiophene moiety and a trifluorophenyl group. The molecular formula is C16H12F3N3OC_{16}H_{12}F_3N_3O with a molecular weight of approximately 341.28 g/mol. Its structural attributes contribute to its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of isoxazole compounds can inhibit the proliferation of cancer cell lines such as glioblastoma (LN229) and breast cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest.
  • Case Study Example : A study evaluating the cytotoxic effects of various isoxazole derivatives found that compounds with similar structural features to our target compound showed IC50 values in the low micromolar range against several cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Broad-Spectrum Activity : Some derivatives have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL, indicating potent antifungal activity .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cell Membranes : Antimicrobial activity may result from the disruption of microbial cell membranes, leading to cell lysis.
  • Induction of Apoptosis : Many studies highlight the role of these compounds in triggering apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerLN229 (glioblastoma)5.0
AnticancerMCF7 (breast cancer)8.0
AntifungalCandida albicans0.03
AntifungalAspergillus fumigatus0.25

Comparison with Similar Compounds

Thiadiazole-Based Acetamide Derivatives ()

Compounds such as N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) and N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) share the acetamide linkage but differ in core heterocycles (thiadiazole vs. isoxazole). Key distinctions include:

  • Substituent Effects : The trifluorophenyl group in the target compound likely increases polarity and melting point compared to thiadiazoles with alkyl or methoxy substituents (melting points: 132–170°C for thiadiazoles ).
  • Synthetic Yields : Thiadiazole derivatives show moderate-to-high yields (68–88%), suggesting efficient coupling methods that could be applicable to the target compound’s synthesis.

Trifluoromethylphenyl-Thiadiazole Hybrids ()

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide utilizes a trifluoromethylphenyl group, analogous to the target’s trifluorophenyl moiety. Both compounds may exhibit enhanced binding to hydrophobic enzyme pockets.

Pyridazinone Acetamides as FPR Agonists ()

Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide demonstrate agonist activity for formyl peptide receptors (FPR1/FPR2). While structurally distinct (pyridazinone vs. isoxazole), the acetamide linkage and aryl substituents (e.g., bromophenyl) highlight the importance of electron-withdrawing groups in receptor binding. The target compound’s trifluorophenyl group may similarly enhance affinity for FPR-like targets .

Benzofuran-Oxadiazole Antimicrobial Agents ()

Compounds such as 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) show potent antimicrobial activity. The thiophene-isoxazole core in the target compound may mimic benzofuran-oxadiazole interactions with microbial enzymes, though direct activity comparisons require further study .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Reported Activity Reference
2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide Isoxazole-thiophene 2,3,4-Trifluorophenyl Not reported Inferred receptor binding N/A
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Thiadiazole Ethylthio, isopropyl-methylphenoxy 168–170 Not specified
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Thiadiazole Trifluoromethylphenyl Not reported Not specified
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone Bromophenyl, methoxybenzyl Not reported FPR2 agonist
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Oxadiazole-benzofuran Chlorophenyl, benzofuran Not reported Antimicrobial

Key Observations

  • Structural Flexibility : The acetamide linkage is a common feature across diverse heterocyclic cores, enabling tailored interactions with biological targets.
  • Role of Fluorine : Trifluorophenyl/methyl groups enhance stability and binding, as seen in and .
  • Synthetic Strategies : Coupling reagents like EDC/HOBt () or thiol-alkylation () may be adaptable for synthesizing the target compound .

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